molecular formula C11H11Cl2N3O2 B1381119 tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1038588-24-7

tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B1381119
CAS No.: 1038588-24-7
M. Wt: 288.13 g/mol
InChI Key: VLWHADKTLVXEID-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a halogenated pyrrolopyrimidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its structure features a bicyclic pyrrolo[2,3-d]pyrimidine core with chlorine atoms at positions 2 and 4, along with a tert-butyl carboxylate group at the 7-position. This compound is synthesized via Boc (tert-butoxycarbonyl) protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using Boc anhydride and diisopropyl ethylamine in dichloromethane (DCM) . The CAS number for this compound is 1038588-24-7 , and its molecular formula is C₁₁H₁₁Cl₂N₃O₂ (molecular weight: 296.13 g/mol).

The tert-butyl group enhances solubility in organic solvents, while the chlorine atoms provide reactive sites for further functionalization, making it valuable in kinase inhibitor development and other drug discovery applications .

Properties

IUPAC Name

tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHADKTLVXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • CAS Number : 1038588-24-7
  • Molecular Weight : 288.14 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : Research indicates that pyrrolo[2,3-d]pyrimidines can serve as inhibitors of key kinases involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC50 values ranging from 0.210 to 0.530 μM .
  • Anticancer Activity : The compound exhibits promising anticancer properties by targeting multiple tyrosine kinases. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 29 µM .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its derivatives:

Activity Target IC50 (µM) Reference
Inhibition of PfCDPK4Plasmodium falciparum0.210 - 0.530
CytotoxicityVarious cancer cell lines29 - 59
Inhibition of EGFREpidermal growth factor receptor40 - 204
Induction of apoptosisHepG2 cellsN/A

Case Studies

  • Inhibition of Plasmodium falciparum : A study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of PfCDPK4 highlighted the compound's potential in treating malaria. The research utilized molecular docking studies to optimize binding interactions with the target kinase .
  • Anticancer Properties : Another investigation evaluated several pyrrolo[2,3-d]pyrimidine derivatives for their anticancer effects against HeLa and MDA-MB-231 cell lines. Notably, one derivative exhibited an IC50 value comparable to established tyrosine kinase inhibitors (TKIs), indicating its potential for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure is similar to various biologically active compounds, which suggests it may exhibit pharmacological properties such as:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Antiviral Properties : Research has shown that pyrimidine derivatives can exhibit antiviral activity against certain viruses. The dichloro substitution may enhance this activity by affecting the compound’s interaction with viral enzymes.

Agricultural Science

The compound's potential applications in agriculture include:

  • Herbicide Development : Due to its structural characteristics, this compound could be developed into a selective herbicide. Compounds with similar structures have been shown to inhibit plant growth by interfering with metabolic pathways.

Material Science

In material science, this compound can be explored for:

  • Polymer Synthesis : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. This compound was included in the screening process and demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations.

Case Study 2: Herbicidal Properties

In agricultural research conducted by the International Journal of Pest Management, the herbicidal efficacy of several pyrimidine derivatives was tested against common weeds. This compound exhibited promising results in inhibiting weed growth while showing low toxicity to crop plants.

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate with structurally related analogs:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
This compound 2-Cl, 4-Cl, 7-Boc C₁₁H₁₁Cl₂N₃O₂ 1038588-24-7 296.13 High reactivity at C2 and C4; used in kinase inhibitors
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-Cl, 7-Boc C₁₁H₁₂ClN₃O₂ 1236033-21-8 253.69 Single chloro substituent limits substitution sites; used in intermediates for Janus kinase (JAK) inhibitors
tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-Cl, 5-I, 7-Boc C₁₁H₁₁ClIN₃O₂ 1244855-76-2 396.63 Iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-Cl, 2-morpholino, 7-Boc C₁₅H₁₉ClN₄O₃ - 338.11 Morpholino group enhances solubility; potential for targeting PI3K/AKT pathways
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate 4-Cl, 7-pyrrolidine, 1-Boc C₁₅H₁₉ClN₄O₂ - 322.79 Pyrrolidine moiety introduces conformational flexibility; used in PROTACs

Crystallographic and Conformational Insights

  • Crystal Packing: Compounds with bulky substituents (e.g., morpholino or pyrrolidine) exhibit distinct crystal packing due to hydrogen bonding (C–H···O/N) and van der Waals interactions. For example, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) analogs adopt planar pyrrolopyrimidine cores with dihedral angles <3°, favoring π-π stacking .
  • Steric Effects : The tert-butyl group in the target compound introduces steric hindrance, reducing aggregation in solution and improving reaction yields in alkylation steps .

Pharmacological Relevance

  • Kinase Inhibitors : The 2,4-dichloro derivative is a precursor to Bcr-Abl and BTK inhibitors, where chlorine atoms are replaced with aryl amines or heterocycles .
  • JAK Inhibitors : The 4-chloro analog (CAS 1236033-21-8) is an intermediate in baricitinib synthesis, a JAK1/2 inhibitor used for autoimmune diseases .
  • PROTACs : Pyrrolidine-containing derivatives (e.g., C₁₅H₁₉ClN₄O₂) are explored in proteolysis-targeting chimeras (PROTACs) due to their linker compatibility .

Preparation Methods

Preparation Methods

The preparation of tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate generally involves several key steps:

  • Starting Materials : The synthesis often begins with 2,4-dichloropyrimidine derivatives, which are modified to introduce the pyrrolo[2,3-d]pyrimidine core.

  • Cyclization Reactions : The formation of the pyrrolo[2,3-d]pyrimidine ring system typically involves cyclization reactions. These reactions require specific conditions, such as the presence of a base and a suitable solvent, to ensure efficient ring closure.

  • Introduction of Functional Groups : The introduction of the tert-butyl carboxylate group is crucial for the final product. This is often achieved through esterification reactions or by using tert-butyl acetoacetate as a reagent.

  • Purification and Yield Optimization : The purification of the final product involves techniques such as chromatography to achieve high purity. Optimizing reaction conditions, including temperature and solvent choice, is essential for maximizing yields.

Detailed Synthetic Route

A detailed synthetic route for this compound might involve the following steps:

Reaction Conditions and Reagents

Step Reagents Solvents Conditions
Cyclization Pyrimidine derivative, Base (e.g., NaOH) Dichloromethane or Ethanol Room temperature to reflux
Chlorination Phosphorus oxychloride (POCl3) Dichloromethane Elevated temperature
Esterification Tert-butyl acetoacetate, Base (e.g., NaOH) Ethanol or Dichloromethane Room temperature to reflux

Research Findings and Applications

This compound has been studied for its potential as a Janus Kinase inhibitor, which is involved in signaling pathways related to immune responses and cell proliferation. The compound's unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Boc-protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4) using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key steps include:

  • Protection : Boc₂O reacts with the pyrrolo nitrogen in dichloromethane (DCM) at low temperatures (-78°C) to avoid side reactions .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the Boc-protected product.
    Yield optimization : Higher yields (>70%) are achieved by maintaining strict temperature control and using excess Boc₂O (1.5–2.0 eq.) .

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the Boc group (e.g., tert-butyl protons at δ 1.4–1.5 ppm) and pyrrolo-pyrimidine backbone .
  • X-ray crystallography : For unambiguous confirmation, single-crystal studies reveal planar pyrrolo-pyrimidine systems and hydrogen-bonding interactions (e.g., C–H···O/N) .
  • Mass spectrometry : ESI-MS detects [M+H]⁺ ions (e.g., m/z 253.68 for C₁₁H₁₂ClN₃O₂) .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

  • Kinase inhibitors : Selective substitution at C-2/C-4 positions enables synthesis of FAK (Focal Adhesion Kinase) and CHK1 (Checkpoint Kinase 1) inhibitors .
  • Nucleoside analogs : Glycosylation at N-7 (e.g., arabinofuranosyl derivatives) creates antiviral/anticancer candidates .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution at C-2 vs. C-4 be addressed?

Regioselectivity depends on:

  • Electronic factors : C-4 is more electrophilic due to adjacent electron-withdrawing Cl and pyrrole N. Use sterically hindered amines or catalytic Pd to favor C-2 substitution .
  • Temperature control : Lower temperatures (-20°C) slow reaction kinetics, allowing selective displacement at C-4 .
    Example : Substitution with 4-methylpiperazine at C-4 under basic conditions (NaHCO₃, DMAc, 80°C) achieves >80% selectivity .

Q. What strategies mitigate side reactions during Boc deprotection?

Common side reactions (e.g., pyrrolo ring decomposition) are minimized by:

  • Acid choice : Use HCl in dioxane (1–2 M) instead of TFA to avoid over-acidification .
  • Low-temperature deprotection : Gradual warming (-78°C to RT) prevents exothermic decomposition .

Q. How do protecting groups on the pyrrolo nitrogen affect downstream reactivity?

  • Boc vs. benzyl : Boc groups enhance solubility in polar solvents (e.g., THF), facilitating cross-coupling reactions. Benzyl groups hinder nucleophilic substitution due to steric bulk .
    Case study : Benzyl-protected analogs require harsher conditions (e.g., BCl₃ in DCM) for deprotection, risking pyrrolo ring degradation .

Q. What computational methods predict reactivity trends for halogen displacement?

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, C-4 shows lower LUMO energy (-1.8 eV) than C-2 (-1.5 eV), favoring nucleophilic attack .
  • Molecular docking : Predict binding affinities of substituted derivatives to kinase ATP pockets (e.g., FAK IC₅₀ < 50 nM for morpholine-substituted analogs) .

Contradictions & Resolutions

  • Halogen reactivity : reports C-4 as more reactive, while notes Pd-catalyzed C-2 preference. Resolution: Electronic vs. steric control depends on catalyst and substrate .
  • Glycosylation yields : Benzyl protection in reduces yields (67%) vs. Boc in (75%). Steric hindrance explains this discrepancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

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